molecular formula C14H20 B6322623 1-Methyl-3-(4-methylcyclohexyl)benzene CAS No. 93536-69-7

1-Methyl-3-(4-methylcyclohexyl)benzene

Cat. No.: B6322623
CAS No.: 93536-69-7
M. Wt: 188.31 g/mol
InChI Key: BUMZJTGXRDSCJY-UHFFFAOYSA-N
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Description

1-Methyl-3-(4-methylcyclohexyl)benzene is an organic compound with the molecular formula C14H20 It is a derivative of benzene, where a methyl group and a 4-methylcyclohexyl group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-(4-methylcyclohexyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with 4-methylcyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(4-methylcyclohexyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Hydrogenation of the compound in the presence of a palladium catalyst can reduce the cyclohexyl ring to a cyclohexane ring.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfur trioxide (SO3), and halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Cyclohexane derivatives.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of the benzene ring.

Scientific Research Applications

1-Methyl-3-(4-methylcyclohexyl)benzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.

    Biology: The compound can be used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

    Medicine: Research into its potential therapeutic properties, including anti-inflammatory and analgesic effects, is ongoing.

    Industry: It is used in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism by which 1-Methyl-3-(4-methylcyclohexyl)benzene exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating and steric effects of the methyl and cyclohexyl groups. These groups can stabilize or destabilize intermediates, affecting the reaction pathway and product distribution.

Comparison with Similar Compounds

  • 1-Methyl-4-(1-methylcyclohexyl)benzene
  • 1-Methyl-3-(4-methylcyclohexyl)methylbenzene

Comparison: 1-Methyl-3-(4-methylcyclohexyl)benzene is unique due to the specific positioning of the methyl and cyclohexyl groups on the benzene ring. This structural arrangement can influence its physical and chemical properties, such as boiling point, solubility, and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns in substitution and oxidation reactions, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-methyl-3-(4-methylcyclohexyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20/c1-11-6-8-13(9-7-11)14-5-3-4-12(2)10-14/h3-5,10-11,13H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMZJTGXRDSCJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701284068
Record name 1-Methyl-3-(4-methylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701284068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93536-69-7
Record name 1-Methyl-3-(4-methylcyclohexyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93536-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-3-(4-methylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701284068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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